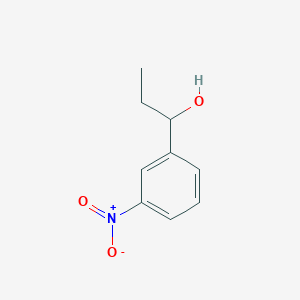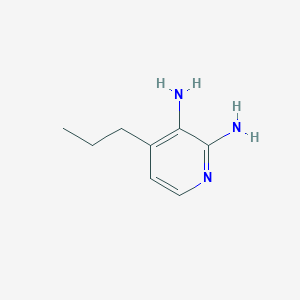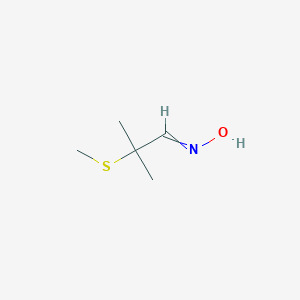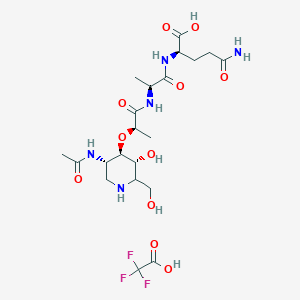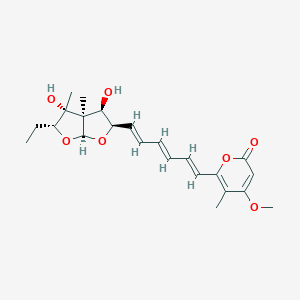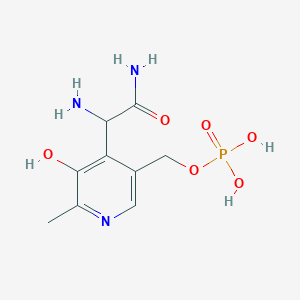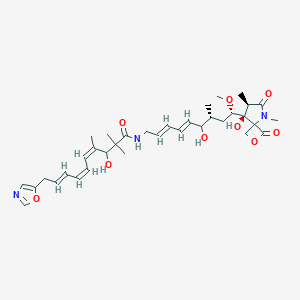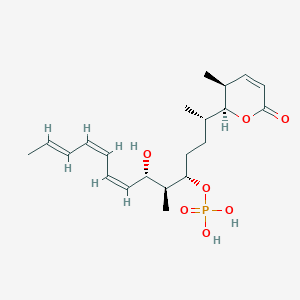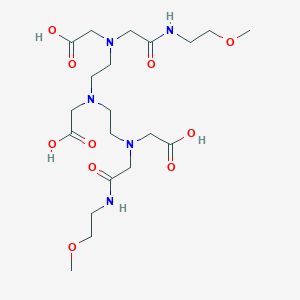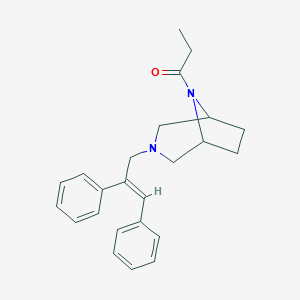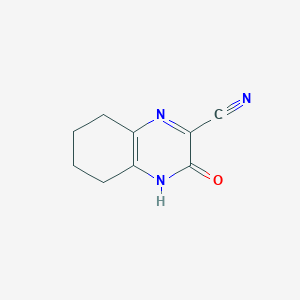
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile, also known as HHQ, is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is not fully understood. However, studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can inhibit bacterial quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. This inhibition of quorum sensing can prevent the formation of bacterial biofilms and reduce bacterial virulence.
Efectos Bioquímicos Y Fisiológicos
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been shown to have both biochemical and physiological effects. In addition to its ability to inhibit bacterial biofilm formation and induce apoptosis in cancer cells, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has also been shown to have anti-inflammatory properties. Studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a complex compound that requires expertise in organic chemistry for synthesis. However, once synthesized, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has many advantages for lab experiments. Its potential biological activity makes it a valuable tool for studying bacterial biofilm formation and cancer cell apoptosis. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. One limitation of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is its potential toxicity, which must be carefully considered in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile. One area of interest is the development of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile derivatives with improved biological activity and reduced toxicity. Additionally, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation. Further research is needed to fully understand the mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile and its potential applications in scientific research.
Conclusion:
In conclusion, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a heterocyclic compound with potential applications in scientific research. Its unique chemical structure and potential biological activity make it a valuable tool for studying bacterial biofilm formation, cancer cell apoptosis, and inflammatory diseases. While there are limitations to its use in lab experiments, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has many potential future directions for study and development.
Métodos De Síntesis
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can be synthesized through various methods, including the reaction of 1,2-diaminocyclohexane with ethyl cyanoacetate and subsequent cyclization. Another method involves the reaction of 1,2-diaminocyclohexane with methyl cyanoacetate, followed by cyclization and oxidation. The synthesis of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been studied for its potential biological activity, including its ability to inhibit bacterial biofilm formation. 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been shown to inhibit the formation of Pseudomonas aeruginosa biofilms, which can lead to chronic infections in individuals with cystic fibrosis. Additionally, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been studied for its potential use in cancer treatment. Studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
130647-45-9 |
|---|---|
Nombre del producto |
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile |
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
3-oxo-5,6,7,8-tetrahydro-4H-quinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H2,(H,12,13) |
Clave InChI |
INPNEBUTEXPDSV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)NC(=O)C(=N2)C#N |
SMILES canónico |
C1CCC2=C(C1)NC(=O)C(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



